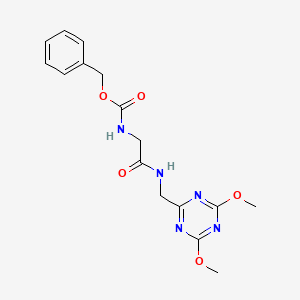

Benzyl (2-(((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate

Description

This compound features a 1,3,5-triazine core substituted with two methoxy groups at positions 4 and 6, a methylamino linkage, and a benzyl carbamate moiety. Its structure enables dual functionality: the triazine ring acts as an electron-deficient scaffold for nucleophilic reactions, while the carbamate group serves as a protective or activating unit in peptide synthesis . Applications include its use as a coupling reagent in solid-phase peptide synthesis (SPPS) and as a precursor for bioactive molecule development.

Properties

IUPAC Name |

benzyl N-[2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methylamino]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O5/c1-24-14-19-12(20-15(21-14)25-2)8-17-13(22)9-18-16(23)26-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,17,22)(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFQWXKYMQXYTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)CNC(=O)OCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with benzyl carbamate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like chloroform or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate undergoes several types of chemical reactions, including:

Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Condensation Reactions: It can act as a condensing agent in the formation of amides from carboxylic acids and amines.

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine and solvents such as chloroform, tetrahydrofuran, and methanol. Reaction conditions typically involve room temperature to slightly elevated temperatures, depending on the specific transformation.

Major Products

The major products formed from these reactions include amides, esters, and other carboxylic acid derivatives, depending on the nucleophile used in the reaction .

Scientific Research Applications

Benzyl (2-(((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate has several scientific research applications:

Organic Synthesis: It is used as a reagent for the activation of carboxylic acids in the synthesis of amides, esters, and anhydrides.

Peptide Synthesis: It is employed in solid-phase peptide synthesis for the formation of peptide bonds.

Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of Benzyl (2-(((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form the desired products. The triazine ring plays a crucial role in stabilizing the reactive intermediates and facilitating the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazine Cores

Methyl 2-((4-(bis(3-((tert-butoxycarbonyl)amino)propyl)amino)-6-((2-((2-oxo-2-phenylethylidene)amino)ethyl)amino)-1,3,5-triazin-2-yl)amino)acetate ()

- Key Features: Contains a triazine ring with multiple amino and carbamate substituents.

- Comparison : Unlike the target compound, this analogue lacks the benzyl carbamate group and instead incorporates tert-butoxycarbonyl (Boc) protective groups. The Boc groups enhance stability during synthesis but require acidic conditions for removal, limiting compatibility with acid-sensitive substrates .

- Application: Primarily used in the synthesis of amino acid derivatives for antimicrobial peptides.

Phenyl (4,6-dimethoxy-1,3,5-triazin-2-yl)carbamate ()

- Key Features: Shares the 4,6-dimethoxy-triazine core but replaces the methylamino-2-oxoethyl group with a phenyl carbamate.

- Comparison : The phenyl group increases hydrophobicity, reducing solubility in polar solvents compared to the benzyl variant. This impacts its utility in aqueous-phase reactions .

- Application : Employed in herbicide formulations as a reactive intermediate.

Metsulfuron Methyl ()

- Structure: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate.

- Comparison : Replaces the carbamate with a sulfonylurea group, enhancing herbicidal activity. The methoxy and methyl groups on the triazine improve soil persistence but reduce reactivity in peptide coupling .

Functional Analogues with Carbamate Groups

Benzyl {2-[(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl}carbamate ()

- Key Features : Contains a benzotriazole-activated carbamate instead of a triazine.

- Comparison : The benzotriazole group facilitates faster activation in peptide synthesis but is less stable under basic conditions. The target compound’s triazine scaffold offers tunable electronic properties via methoxy substitutions .

- Application : Widely used in fragment condensation for complex peptide assemblies.

Comparative Data Table

Research Findings and Functional Insights

- Reactivity : The target compound’s 4,6-dimethoxy-triazine core exhibits stronger electron-withdrawing effects than methoxy-methyl analogues (e.g., metsulfuron methyl), accelerating carbamate-mediated acyl transfers in SPPS .

- Stability : Benzotriazole-based carbamates () degrade faster under basic conditions compared to triazine-based counterparts, which remain stable in pH 7–9 environments .

- Solubility : The benzyl group in the target compound improves solubility in DMF and DMSO (>50 mg/mL) relative to phenyl-substituted derivatives (<30 mg/mL) .

Biological Activity

Benzyl (2-(((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzyl group linked to a carbamate moiety, which is further substituted with a 4,6-dimethoxy-1,3,5-triazine moiety. The general structure can be represented as follows:

This structure is significant as the carbamate group is known to enhance the biological activity of various pharmacophores.

The biological activity of benzyl carbamates often involves interactions with specific biological targets:

- Enzyme Inhibition : Many carbamates act as inhibitors of enzymes involved in metabolic pathways. The presence of the triazine ring may enhance binding affinity to specific enzymes.

- Cellular Protection : Compounds similar to benzyl carbamate have demonstrated protective effects against cellular stressors such as oxidative stress and endoplasmic reticulum (ER) stress.

- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential use as antimicrobial agents.

Antidiabetic Potential

Recent studies have highlighted the potential of benzyl derivatives in protecting pancreatic β-cells from ER stress-induced apoptosis. For example, a related compound demonstrated an EC50 value of 0.1 ± 0.01 μM in protecting β-cells from damage caused by tunicamycin (Tm), which induces ER stress . This suggests that this compound may exhibit similar protective effects.

Antimicrobial Activity

A study evaluating various benzyl carbamate derivatives indicated that certain substitutions on the phenyl ring significantly affect their antimicrobial potency. For instance, modifications led to MIC values ranging from 5 μg/mL to 100 μg/mL against Mycobacterium tuberculosis . This variability underscores the importance of SAR in optimizing biological activity.

Study 1: Antimicrobial Efficacy

In a comparative study on benzyl carbamates, compounds with specific substitutions exhibited enhanced activity against Mtb H37Ra. The findings are summarized in the following table:

| Compound | Structure Modification | MIC (μg/mL) |

|---|---|---|

| 3d | Benzyl Carbamate | 10 |

| 3e | Methyl Carbamate | 25 |

| 3f | Ethyl Carbamate | 5 |

| 3g | t-Butyl Carbamate | 5 |

This data indicates that structural modifications can significantly influence antimicrobial efficacy .

Study 2: β-cell Protection

Another study focused on the protective effects of related benzamide analogs against ER stress in pancreatic β-cells. The most potent analog exhibited maximal activity at concentrations significantly lower than previously studied compounds . The results suggest that optimizing the structure could lead to improved therapeutic agents for diabetes management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.